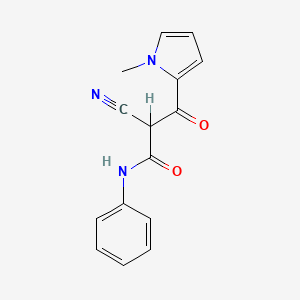
Prinomide
概述
描述
普利诺米德是一种非甾体抗炎药,已被研究用于治疗类风湿性关节炎等疾病。 它以其独特的药代动力学行为而闻名,该行为涉及普利诺米德与其主要血浆代谢物之间的竞争性蛋白质结合 .
化学反应分析
普利诺米德会经历几种类型的化学反应,包括氧化和还原。这些反应中常用的试剂和条件包括各种氧化剂和还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .
科学研究应用
普利诺米德因其在医药中的潜在应用而被广泛研究,特别是在类风湿性关节炎的治疗中。它已被证明可以改善患有这种疾病的患者的临床和生化指标。 此外,普利诺米德因其免疫药理学特性而被研究,包括其抑制前列腺素合成和增强细胞介导的免疫反应的能力 .
作用机制
普利诺米德的作用机制涉及其与特定分子靶标和途径的相互作用。已知它能抑制前列腺素合成,这在其抗炎作用中起着关键作用。 此外,普利诺米德增强细胞介导的免疫反应,有助于其在类风湿性关节炎等疾病中的治疗作用 .
相似化合物的比较
普利诺米德在其药代动力学行为中是独一无二的,特别是其与其主要血浆代谢物的竞争性蛋白质结合。类似的化合物包括其他非甾体抗炎药,它们也表现出竞争性蛋白质结合并且具有长寿的代谢物。 其中一些化合物包括布洛芬、萘普生和双氯芬酸 .
准备方法
普利诺米德可以通过多种方法合成。一种常见的合成路线涉及在受控条件下使用特定的起始原料反应以生成所需的化合物。工业生产方法通常涉及优化这些反应以确保高产率和纯度。 有关普利诺米德的合成路线和反应条件的具体细节在文献中不容易获得 .
属性
CAS 编号 |
77639-66-8 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C15H13N3O2/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11/h2-9,12H,1H3,(H,17,20) |
InChI 键 |
KBQUAIAGRLAZGP-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 |
规范 SMILES |
CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 |
同义词 |
1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile 2-(N,N-bis(2-hydroxyethyl)amino)ethanol (1:1)salt CGS 10787B CGS-10787-B prinomide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

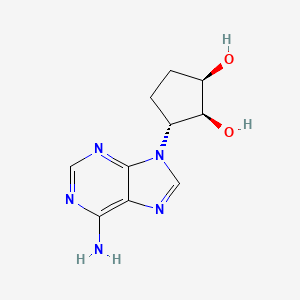


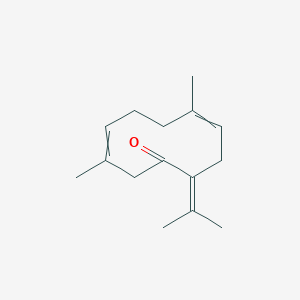
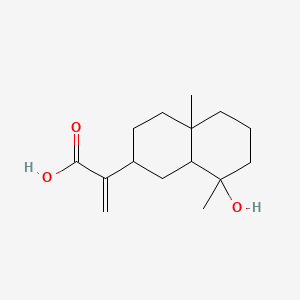
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214110.png)
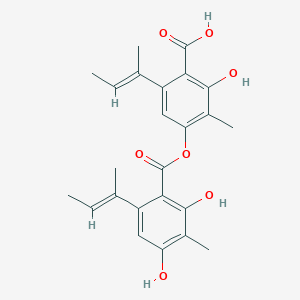


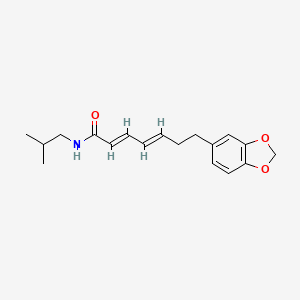
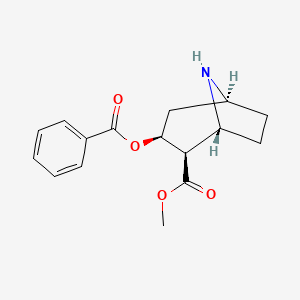
![5-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1214118.png)
![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)
